N-(2-(2-methyl-1H-indol-1-yl)ethyl)-4-nitrobenzenesulfonamide

Lipophilicity Drug-likeness Physicochemical_profiling

This indolic benzenesulfonamide is specifically differentiated for microtubule destabilization studies. Its 4-nitro substitution provides a critical hydrogen-bond acceptor motif (vs. 4-chloro analogs) while delivering an improved solubility profile (XLogP3 2.8, TPSA 105 Ų) that directly addresses the class-wide lipophilicity limitation. It is ideal for SAR matrices exploring how electron-withdrawing aryl sulfonamide groups influence colchicine-site binding and apoptosis induction, and is a rational inclusion in MDR resistance profiling panels based on scaffold-level evidence.

Molecular Formula C17H17N3O4S
Molecular Weight 359.4
CAS No. 689265-33-6
Cat. No. B2450493
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(2-methyl-1H-indol-1-yl)ethyl)-4-nitrobenzenesulfonamide
CAS689265-33-6
Molecular FormulaC17H17N3O4S
Molecular Weight359.4
Structural Identifiers
SMILESCC1=CC2=CC=CC=C2N1CCNS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-]
InChIInChI=1S/C17H17N3O4S/c1-13-12-14-4-2-3-5-17(14)19(13)11-10-18-25(23,24)16-8-6-15(7-9-16)20(21)22/h2-9,12,18H,10-11H2,1H3
InChIKeyPNIBXAHBFMNKQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 3 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(2-Methyl-1H-indol-1-yl)ethyl)-4-nitrobenzenesulfonamide (CAS 689265-33-6): Compound Class and Core Characteristics for Procurement Screening


N-(2-(2-Methyl-1H-indol-1-yl)ethyl)-4-nitrobenzenesulfonamide (CAS 689265-33-6) is a synthetic sulfonamide derivative composed of a 2-methylindole moiety linked via an ethylamine spacer to a 4-nitrobenzenesulfonamide group [1]. It belongs to the broader class of indolic benzenesulfonamides, which have been investigated as anti-proliferative agents targeting tubulin dynamics at the colchicine site, acting as microtubule-destabilizing agents that induce G2/M cell cycle arrest and caspase 3/7-mediated apoptosis [2]. The compound is primarily available as a high-performance liquid chromatography (HPLC)- and nuclear magnetic resonance (NMR)-validated screening compound (≥90% purity) from commercial suppliers [1].

Why N-(2-(2-Methyl-1H-indol-1-yl)ethyl)-4-nitrobenzenesulfonamide Cannot Be Interchanged with Generic Indolic Sulfonamide Analogs


Within the indolic benzenesulfonamide class, the nature of the substituent on the sulfonamide nitrogen is a critical determinant of both anti-proliferative potency and mechanism of action, with different substituents leading to divergent cell fates [1]. Even between closely related analogs, subtle changes—such as replacing a 4-nitro group with a 4-chloro substituent—can significantly alter key physicochemical properties including lipophilicity (XLogP3 2.8 vs. 3.6) and topological polar surface area (TPSA 105 Ų vs. 59.5 Ų), directly impacting solubility, permeability, and biological target engagement [2]. Generic selection within this class without property-matched substitution risks selecting a compound with fundamentally different ADME behavior and target interaction potential.

N-(2-(2-Methyl-1H-indol-1-yl)ethyl)-4-nitrobenzenesulfonamide: Quantitative Differentiation Evidence Against the 4-Chloro Analog


Reduced Lipophilicity (XLogP3) Compared to the 4-Chloro Analog Improves Calculated Drug-Likeness

N-(2-(2-Methyl-1H-indol-1-yl)ethyl)-4-nitrobenzenesulfonamide exhibits a computed XLogP3 value of 2.8, which is 0.8 log units lower than the 4-chloro analog (CAS 114364-77-1, XLogP3 = 3.6) [1]. This difference places the nitro compound within the more favorable lipophilicity range for oral drug-likeness per Lipinski's guidelines, whereas the chloro analog approaches the upper threshold associated with poor aqueous solubility and increased metabolic clearance [1].

Lipophilicity Drug-likeness Physicochemical_profiling

Significantly Higher Topological Polar Surface Area (TPSA) Enhances Hydrogen Bonding Capacity Versus the 4-Chloro Analog

The 4-nitrobenzenesulfonamide compound has a computed TPSA of 105 Ų, which is 45.5 Ų higher than the 4-chloro analog (TPSA = 59.5 Ų) [1]. This substantial increase arises from the additional hydrogen bond acceptor capacity of the nitro group, which contributes three oxygen atoms capable of engaging in polar interactions [1]. While still below the typical 140 Ų threshold for poor oral absorption, this higher TPSA predicts improved aqueous solubility—a common limitation in the indolesulfonamide class noted for its high lipophilicity [2].

Polar_surface_area Permeability Solubility

Class-Level Evidence: Indolic Benzenesulfonamides with Small Sulfonamide Nitrogen Substituents Retain Nanomolar Anti-Proliferative Potency and Are Not Excluded by MDR Pumps

A 2024 structure-activity relationship (SAR) study of 34 N-indolyl-3,4,5-trimethoxybenzenesulfonamides demonstrated that derivatives with unsubstituted or small sulfonamide nitrogen substituents (methyl, cyanomethyl) achieve IC50 values in the 1.7–109 nM range against HeLa cells [1]. Crucially, this class of indolesulfonamide tubulin inhibitors, which bind the colchicine site, are not substrates for multidrug resistance (MDR) pumps—a key differentiator from clinically used anti-tubulin agents like vinblastine and paclitaxel that are vulnerable to MDR-mediated resistance [1]. While the specific 4-nitrobenzenesulfonamide compound was not directly tested in this study, it shares the core indole-ethyl-sulfonamide scaffold with a small nitrogen substituent, placing it within the potency-favorable subclass identified by this SAR [1]. IMPORTANT LIMITATION: No direct potency or MDR resistance data exist for this specific CAS compound; this inference is class-level only.

Tubulin_inhibition Multidrug_resistance Colchicine_site

Best-Fit Application Scenarios for N-(2-(2-Methyl-1H-indol-1-yl)ethyl)-4-nitrobenzenesulfonamide Based on Available Evidence


Hit-to-Lead Optimization Campaigns Prioritizing Solubility-Modified Indolic Tubulin Inhibitors

Programs targeting the colchicine site of tubulin with a need for improved aqueous solubility can prioritize this compound based on its computed XLogP3 of 2.8 and TPSA of 105 Ų, which are 0.8 log units lower and 45.5 Ų higher, respectively, than the 4-chloro analog [1]. This physicochemical profile aligns with the class-level need to overcome the high lipophilicity limitation documented for indolesulfonamide tubulin inhibitors [2].

Multidrug Resistance-Evasion Probe Design Using the 4-Nitrobenzenesulfonamide Scaffold

The indolic benzenesulfonamide scaffold, to which this compound belongs, has been demonstrated to be not excluded by MDR pumps, in contrast to clinical agents vinblastine and paclitaxel [1]. While direct MDR data for this specific CAS compound are absent, its shared scaffold with known MDR-evading indolesulfonamides makes it a rational candidate for inclusion in MDR resistance profiling panels.

Structure-Activity Relationship (SAR) Studies on Sulfonamide Nitrogen Substituent Effects

Recent SAR evidence indicates that sulfonamide nitrogen substituents determine mechanistic outcomes and cell fates in indolic benzenesulfonamides [1]. This compound, bearing an ethyl bridge and a 4-nitrobenzenesulfonamide group, fills a specific substitution vector in SAR matrices aimed at exploring how electron-withdrawing aryl sulfonamide groups (nitro vs. chloro, methyl, or methoxy) influence anti-proliferative potency and apoptosis induction profiles [1][2].

Computational Docking and Pharmacophore Modeling at the Colchicine Binding Site

The well-defined three-dimensional structure of this compound (InChIKey: PNIBXAHBFMNKQP-UHFFFAOYSA-N, SMILES: CC1=CC2=CC=CC=C2N1CCNS(=O)(=O)C3=CC=C(C=C3)N+[O-]) [1] and its class-level association with colchicine-site binding [2] make it suitable for in silico docking studies. The 4-nitro group provides a strong hydrogen bond acceptor motif absent in the 4-chloro analog, potentially enabling unique interactions with binding site residues such as Lys254β or Asn258β that have been implicated in related indolesulfonamide-tubulin co-crystal models [2].

Quote Request

Request a Quote for N-(2-(2-methyl-1H-indol-1-yl)ethyl)-4-nitrobenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.